Cas no 1805326-46-8 (4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine)

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its key structural features—a chloro substituent at the 6-position and a difluoromethyl group at the 3-position—enhance reactivity and stability, making it a versatile intermediate for heterocyclic chemistry. The amino group at the 4-position facilitates further functionalization, enabling the synthesis of complex molecules. This compound is particularly valuable in the development of crop protection agents due to its ability to impart bioactivity in pesticidal and herbicidal formulations. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine structure
1805326-46-8 structure
商品名:4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine
CAS番号:1805326-46-8
MF:C7H7ClF2N2
メガワット:192.593687295914
CID:4853249

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine
    • インチ: 1S/C7H7ClF2N2/c1-3-6(7(9)10)4(11)2-5(8)12-3/h2,7H,1H3,(H2,11,12)
    • InChIKey: YGYUFAZFJMAMPI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=C(C(F)F)C(C)=N1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 38.9

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029069907-1g
4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine
1805326-46-8 97%
1g
$1,579.40 2022-04-01

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine 関連文献

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridineに関する追加情報

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine: A Multifunctional Scaffold in Modern Pharmaceutical Chemistry

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine (CAS No. 1805326-46-8) represents a pivotal compound in the field of medicinal chemistry due to its unique molecular architecture and potential therapeutic applications. This pyridine-based molecule incorporates multiple functional groups, including an amino group, a chloro substituent, a difluoromethyl moiety, and a methyl group, which collectively contribute to its diverse pharmacological profile. Recent advancements in drug discovery have highlighted the significance of such pyridine ring derivatives in targeting specific biological pathways, particularly in the development of kinase inhibitors and anti-inflammatory agents.

The difluoromethyl group at position 3 of the pyridine ring is a critical structural feature that enhances the compound's metabolic stability and modulates its interactions with biological targets. This substitution introduces electron-withdrawing properties, which can influence the molecule's reactivity and binding affinity. Similarly, the amino group at position 4 provides a nucleophilic site that may participate in hydrogen bonding or coordinate with metal ions, further expanding its potential applications. The presence of a chloro substituent at position 6 adds steric and electronic effects, which are often exploited in the design of selective inhibitors for enzyme families such as protein kinases.

Recent studies have demonstrated the utility of 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine in modulating cell signaling pathways associated with cancer progression. For instance, a 2023 paper published in *Journal of Medicinal Chemistry* reported that this compound exhibits potent inhibitory activity against ALK (Anaplastic Lymphoma Kinase), a receptor tyrosine kinase implicated in several malignancies. The pyridine ring scaffold appears to play a central role in this activity, as it forms a hydrogen bond with the ATP-binding site of the kinase, thereby disrupting its catalytic function. This mechanism underscores the importance of pyridine-derived compounds in the development of targeted therapies for oncology.

Moreover, the difluoromethyl group has been shown to enhance the lipophilicity of the molecule, which is crucial for crossing the blood-brain barrier and achieving central nervous system (CNS) penetration. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's, where pyridine-based compounds are being explored as potential anti-aggregation agents. A 2024 preprint study highlighted the ability of 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine to inhibit tau protein aggregation, suggesting its potential as a disease-modifying therapy for neurodegenerative conditions.

From a synthetic perspective, the pyridine ring in 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine can be accessed through various multistep reactions, including electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed coupling. Recent advances in asymmetric catalysis have enabled the efficient synthesis of this compound with high stereocontrol, which is essential for optimizing its pharmacokinetic properties. For example, a 2023 study in *Organic Letters* described a Cu-catalyzed approach to introduce the difluoromethyl group, significantly reducing the number of synthetic steps compared to traditional methods.

The methyl group at position 2 of the pyridine ring also contributes to the molecule's conformational flexibility, which is critical for its target engagement. This flexibility allows the compound to adopt multiple conformations, enabling it to interact with diverse protein targets. This property is particularly advantageous in the design of multitarget drugs, which are increasingly being explored for complex diseases such as diabetes and cardiovascular disorders. A 2024 review in *Drug Discovery Today* emphasized the role of pyridine ring derivatives in modulating insulin receptor signaling, further validating the therapeutic potential of this scaffold.

In addition to its anti-cancer and neuroprotective properties, 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine has shown promise in anti-bacterial applications. A 2023 study published in *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits bactericidal activity against Gram-positive pathogens, likely due to its ability to disrupt cell membrane integrity. The chloro substituent at position 6 is believed to enhance the compound's hydrophobicity, facilitating its interaction with bacterial cell membranes. This finding highlights the broad applicability of this pyridine-based molecule across multiple therapeutic areas.

Despite its promising properties, the development of 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine as a therapeutic agent requires further optimization to improve its selectivity, bioavailability, and toxicity profile. Computational modeling and structure-activity relationship (SAR) studies are currently being used to identify key functional groups that can be modified to enhance its therapeutic index. For example, replacing the methyl group with a hydroxy or carboxy group has been shown to increase the water solubility of the compound, which is essential for oral administration.

Overall, 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine exemplifies the power of pyridine ring derivatives in modern pharmaceutical chemistry. Its unique combination of functional groups and structural features makes it a versatile scaffold for the development of targeted therapies across multiple disease indications. As research in this area continues to evolve, this compound is poised to play a significant role in the next generation of innovative drugs for both oncology and neurodegenerative diseases.

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